2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid
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Overview
Description
2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions For instance, a precursor containing a thiourea moiety can be reacted with α-haloketones to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Large-scale production often requires the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also crucial.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar heterocyclic properties.
2-Aminothiazole: Contains an amino group instead of the dimethylaminoethyl group.
4-Methylthiazole: Features a methyl group at the 4-position instead of the acetic acid moiety.
Uniqueness
2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity The presence of the dimethylaminoethyl group enhances its solubility and membrane permeability, while the sulfanyl group provides redox activity
Properties
IUPAC Name |
2-[2-[2-(dimethylamino)ethylsulfanyl]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-11(2)3-4-14-9-10-7(6-15-9)5-8(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUKNAHFYMPTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=NC(=CS1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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